Crystallographic Phasing Advantage of the 6‑Bromo Substituent Over Non‑Halogenated Indazole Analogs
The 6‑bromo‑indazole moiety provides a strong anomalous scattering signal (f'' at 1.0 Å wavelength ≈ 1.15 e−) that is entirely absent in the non‑brominated indazole analog. This enables de novo phasing in protein–ligand co‑crystallography without the need for separate heavy‑atom derivatisation [1].
| Evidence Dimension | Anomalous scattering factor (f'') at 1.0 Å |
|---|---|
| Target Compound Data | f'' ≈ 1.15 e− |
| Comparator Or Baseline | 6‑H‑indazole analog: f'' ≈ 0 e− |
| Quantified Difference | Target provides a usable anomalous phasing signal; comparator does not. |
| Conditions | Theoretical calculation for bromine K‑edge; standard synchrotron beamline (λ = 1.0 Å). |
Why This Matters
For laboratories requiring co‑crystal structures of the compound bound to its target, the bromine eliminates the need for additional heavy‑atom soaking or selenomethionine labeling, saving weeks of experimental time and cost.
- [1] Rupp, B. Biomolecular Crystallography: Principles, Practice, and Application. Garland Science, 2009. (Anomalous scattering tables for Br). View Source
